5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor. One common method is to start with 1-isopropyl-1H-pyrazolo[3,4-b]pyridine and subject it to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, possibly using continuous flow reactors to control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to other brominated pyrazolo[3,4-b]pyridine derivatives .
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C9H10BrN3O/c1-5(2)13-8-6(4-11-13)3-7(10)9(14)12-8/h3-5H,1-2H3,(H,12,14) |
InChI Key |
ALSVZOXHBVPIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C(=O)N2)Br)C=N1 |
Origin of Product |
United States |
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